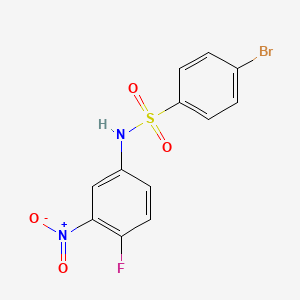![molecular formula C17H14F3N3S B14254416 4-[4-(3-Methylphenyl)-2-(2,2,2-trifluoroethyl)-1,3-thiazol-5-yl]pyridin-2-amine CAS No. 365428-79-1](/img/structure/B14254416.png)
4-[4-(3-Methylphenyl)-2-(2,2,2-trifluoroethyl)-1,3-thiazol-5-yl]pyridin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[4-(3-Methylphenyl)-2-(2,2,2-trifluoroethyl)-1,3-thiazol-5-yl]pyridin-2-amine is a synthetic organic compound that belongs to the class of thiazole derivatives Thiazole compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(3-Methylphenyl)-2-(2,2,2-trifluoroethyl)-1,3-thiazol-5-yl]pyridin-2-amine typically involves multi-step organic reactions. The starting materials may include 3-methylphenyl derivatives, 2,2,2-trifluoroethyl compounds, and thiazole precursors. Common synthetic routes may involve:
Step 1: Formation of the thiazole ring through cyclization reactions.
Step 2: Introduction of the pyridine ring via coupling reactions.
Step 3: Functionalization of the thiazole and pyridine rings to introduce the desired substituents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route for large-scale synthesis. This may include:
Optimization of reaction conditions: such as temperature, pressure, and solvent choice.
Use of catalysts: to improve reaction efficiency and yield.
Purification techniques: such as crystallization, distillation, and chromatography to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
4-[4-(3-Methylphenyl)-2-(2,2,2-trifluoroethyl)-1,3-thiazol-5-yl]pyridin-2-amine can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of functional groups to lower oxidation states.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions would depend on the specific functional groups present and the reaction conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
4-[4-(3-Methylphenyl)-2-(2,2,2-trifluoroethyl)-1,3-thiazol-5-yl]pyridin-2-amine may have various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Exploration of its pharmacological properties for drug development.
Mechanism of Action
The mechanism of action of 4-[4-(3-Methylphenyl)-2-(2,2,2-trifluoroethyl)-1,3-thiazol-5-yl]pyridin-2-amine would depend on its specific interactions with molecular targets. Possible mechanisms include:
Binding to enzymes or receptors: Modulating their activity.
Interacting with DNA or RNA: Affecting gene expression.
Inhibiting or activating signaling pathways: Influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
4-[4-(3-Methylphenyl)-2-(2,2,2-trifluoroethyl)-1,3-thiazol-5-yl]pyridin-2-amine: can be compared to other thiazole derivatives with similar structures.
Examples: Thiazole-based drugs, other trifluoroethyl-substituted compounds.
Uniqueness
Unique structural features: The combination of the thiazole, pyridine, and trifluoroethyl groups.
Potential for unique biological activity: Due to its distinct structure.
This outline provides a comprehensive overview of the compound and its potential applications
Properties
CAS No. |
365428-79-1 |
|---|---|
Molecular Formula |
C17H14F3N3S |
Molecular Weight |
349.4 g/mol |
IUPAC Name |
4-[4-(3-methylphenyl)-2-(2,2,2-trifluoroethyl)-1,3-thiazol-5-yl]pyridin-2-amine |
InChI |
InChI=1S/C17H14F3N3S/c1-10-3-2-4-11(7-10)15-16(12-5-6-22-13(21)8-12)24-14(23-15)9-17(18,19)20/h2-8H,9H2,1H3,(H2,21,22) |
InChI Key |
JAKBLWXGTKRPCW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C2=C(SC(=N2)CC(F)(F)F)C3=CC(=NC=C3)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzene, [(1Z)-5-chloro-1-pentenyl]-](/img/structure/B14254336.png)
![Trimethyl[(2-methylacryloyl)oxy]germane](/img/structure/B14254349.png)

![Benzyl 4-[(hex-5-en-1-yl)oxy]benzoate](/img/structure/B14254357.png)
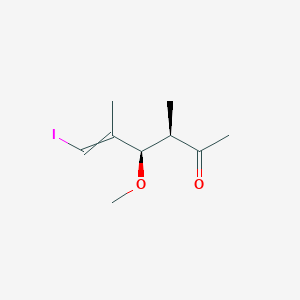
![1,3-Propanediol, 2-[2-(5,6-dichloro-1H-imidazo[4,5-b]pyridin-1-yl)ethyl]-](/img/structure/B14254372.png)
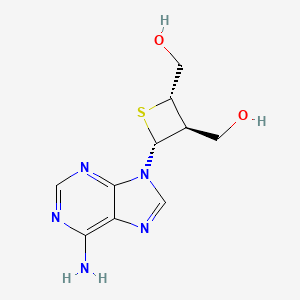
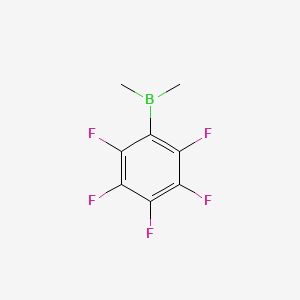
![4,5-difluoro-10-azatricyclo[6.3.1.02,7]dodeca-2,4,6-triene](/img/structure/B14254381.png)

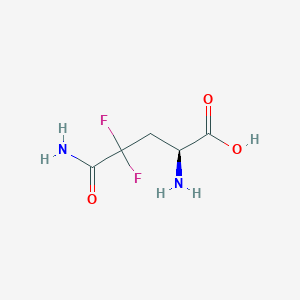
![N-{2-[(Triphenylmethyl)sulfanyl]ethyl}prop-2-enamide](/img/structure/B14254391.png)
![3,4-Di[(2S)-nonan-2-yl]thiophene](/img/structure/B14254399.png)
